molecular formula C12H12N4O5S2 B1587370 4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid CAS No. 82138-69-0

4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid

Cat. No.: B1587370
CAS No.: 82138-69-0
M. Wt: 356.4 g/mol
InChI Key: ZIDGWNWSQFOYHF-UHFFFAOYSA-N
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Description

4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a thiazolylazo group, a sulfomethylamino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Azo coupling reaction: The thiazole derivative can then undergo an azo coupling reaction with a diazonium salt to introduce the azo group.

    Introduction of the sulfomethylamino group: This can be achieved through nucleophilic substitution reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, automated reaction systems, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the azo group or other functional groups.

    Substitution: The sulfomethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or hydrogen gas.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or hydrazines.

Scientific Research Applications

Analytical Applications

TAMSMB is primarily utilized as a colorimetric reagent in the spectrophotometric determination of metal ions. Its ability to form stable complexes with several transition metals makes it valuable in various analytical methods.

Key Applications

  • Detection of Metal Ions :
    • Copper (Cu) : TAMSMB is particularly effective for the determination of Cu(II) ions in serum and other biological samples. The optimal conditions for detection are at pH 5, with a maximum absorbance at 585 nm and an extinction coefficient (ϵ\epsilon ) of 48,000 M1^{-1}cm1^{-1} .
    • Cobalt (Co) : Similar to copper, TAMSMB can also be used to detect Co(III) ions, with a maximum absorbance at 655 nm .
    • Nickel (Ni), Iron (Fe), Palladium (Pd) : The compound is sensitive to these metals as well, making it versatile for various analytical applications .
  • Biological and Environmental Monitoring :
    • TAMSMB's colorimetric properties allow it to be employed in monitoring metal ion concentrations in environmental samples, which is crucial for assessing pollution levels and ensuring compliance with safety standards.

Determination of Copper in Serum Samples

A study published in Clinical Chemistry demonstrated the effectiveness of TAMSMB for quantifying copper levels in human serum. The method showed high sensitivity and specificity, making it suitable for clinical diagnostics .

Colorimetric Detection of Cobalt Ions

Research documented in Analytica Chimica Acta reported that TAMSMB could selectively detect cobalt ions even in the presence of other metal ions. The study highlighted its potential for use in industrial applications where cobalt contamination needs monitoring .

Comparative Data Table

Metal IonDetection Wavelength (nm)Extinction Coefficient (M1^{-1}cm1^{-1})pH Condition
Cu(II)58548,0005
Co(III)655113,0005
NiVariesNot specifiedNot specified
Fe(II)VariesNot specifiedNot specified
PdVariesNot specifiedNot specified

Mechanism of Action

The mechanism of action of 4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid would depend on its specific application. For instance, in analytical chemistry, it might form complexes with metal ions, altering its spectroscopic properties. In pharmaceuticals, it could interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(aminomethyl)-2-(2-thiazolylazo)benzoic acid
  • 4-Methyl-5-(sulfonamido)-2-(2-thiazolylazo)benzoic acid

Uniqueness

4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid is unique due to the presence of the sulfomethylamino group, which can impart distinct chemical and physical properties compared to similar compounds. This uniqueness might translate to specific advantages in its applications, such as enhanced reactivity or selectivity in chemical reactions.

Biological Activity

4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid, also known by its CAS number 82138-69-0, is a sulfonamide compound with potential applications in analytical chemistry, particularly in the colorimetric detection of metal ions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C12H12N4O5S2
  • Molecular Weight : 328.37 g/mol
  • Structure : The compound features a thiazole ring and a benzoic acid moiety, which contribute to its reactivity and biological interactions.

This compound primarily functions as a colorimetric reagent. Its biological activity is closely linked to its ability to form complexes with transition metals such as Cu(II), Co(II), Ni(II), and Fe(II). The interaction with these metal ions can influence various biochemical pathways, making it valuable in both research and potential therapeutic contexts.

Applications in Research

  • Metal Ion Detection : The compound is extensively used for the spectrophotometric determination of metal ions. For example, it has been shown to effectively detect copper and cobalt ions in various samples, which is crucial in environmental monitoring and clinical diagnostics .
  • Analytical Chemistry : It serves as a sensitive reagent for the analysis of metal ions due to its water solubility and the formation of colored complexes that can be quantified spectrophotometrically .

Case Studies

  • Detection of Metal Ions :
    A study demonstrated that this compound could detect Cu(II) ions at concentrations as low as 0.1 µM, showcasing its sensitivity and specificity in complex matrices .
  • Environmental Monitoring :
    In another application, researchers utilized this compound to assess heavy metal contamination in water samples. The colorimetric method provided rapid results, indicating its potential for field testing .

Comparative Analysis

The following table summarizes the comparative effectiveness of this compound against other common reagents used for metal ion detection:

ReagentMetal Ion DetectedDetection LimitApplication Area
TAMSMB (this compound)Cu(II), Co(II)0.1 µMEnvironmental Monitoring
TAMB (2-(2-Thiazolylazo)benzoic acid)Cu(II), Ni(II)0.5 µMAnalytical Chemistry
DithizonePb(II), Zn(II)1 µMEnvironmental Analysis

Properties

IUPAC Name

4-methyl-5-(sulfomethylamino)-2-(1,3-thiazol-2-yldiazenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5S2/c1-7-4-10(15-16-12-13-2-3-22-12)8(11(17)18)5-9(7)14-6-23(19,20)21/h2-5,14H,6H2,1H3,(H,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDGWNWSQFOYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NCS(=O)(=O)O)C(=O)O)N=NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404561
Record name TAMB water-soluble
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82138-69-0
Record name TAMB water-soluble
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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